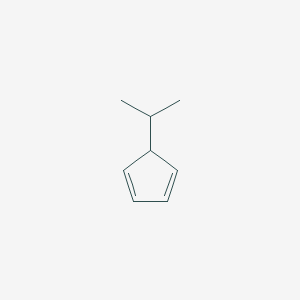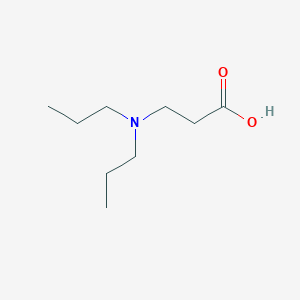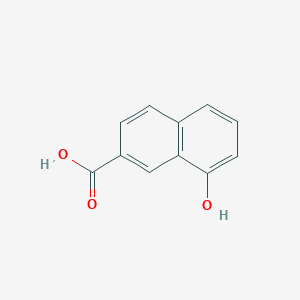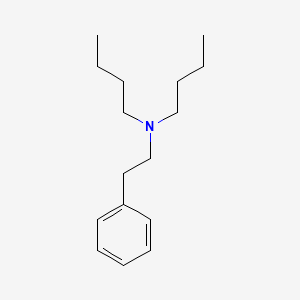
3-(piperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperazin-1-yl)propanamide is an organic compound that features a piperazine ring attached to a propanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazin-1-yl)propanamide typically involves the reaction of piperazine with a suitable propanamide precursor. One common method includes the reaction of piperazine with 3-chloropropanamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady flow of reactants and products, minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Piperazin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Piperazin-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of antipsychotic and antimicrobial agents.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 3-(piperazin-1-yl)propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: Studied for their cholinesterase inhibition and neuroprotective properties.
Uniqueness
3-(Piperazin-1-yl)propanamide is unique due to its simple structure, which allows for easy modification and functionalization. This makes it a versatile building block in synthetic chemistry and drug design .
Eigenschaften
CAS-Nummer |
5815-70-3 |
|---|---|
Molekularformel |
C7H15N3O |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
3-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C7H15N3O/c8-7(11)1-4-10-5-2-9-3-6-10/h9H,1-6H2,(H2,8,11) |
InChI-Schlüssel |
VVWMANLRLRFZIZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCC(=O)N |
Kanonische SMILES |
C1CN(CCN1)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















